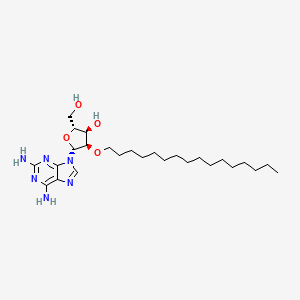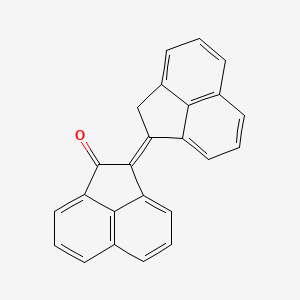
(2E)-2-(2H-acenaphthylen-1-ylidene)acenaphthylen-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2E)-2-(2H-acenaphthylen-1-ylidene)acenaphthylen-1-one is an organic compound that belongs to the class of acenaphthylene derivatives
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-2-(2H-acenaphthylen-1-ylidene)acenaphthylen-1-one typically involves the condensation of acenaphthylene derivatives under specific reaction conditions. Common methods include:
Aldol Condensation: This reaction involves the use of a base catalyst to promote the condensation of acenaphthylene derivatives, resulting in the formation of the desired compound.
Friedel-Crafts Acylation: This method uses a Lewis acid catalyst to facilitate the acylation of acenaphthylene derivatives, leading to the formation of the target compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques.
Análisis De Reacciones Químicas
Types of Reactions
(2E)-2-(2H-acenaphthylen-1-ylidene)acenaphthylen-1-one can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophilic substitution using sodium hydroxide in aqueous solution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield acenaphthenequinone derivatives, while reduction may produce acenaphthene derivatives.
Aplicaciones Científicas De Investigación
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.
Industry: Utilized in the development of organic electronic materials and as a precursor for the synthesis of dyes and pigments.
Mecanismo De Acción
The mechanism of action of (2E)-2-(2H-acenaphthylen-1-ylidene)acenaphthylen-1-one involves its interaction with specific molecular targets and pathways. This may include:
Molecular Targets: Binding to enzymes or receptors, altering their activity.
Pathways Involved: Modulating signaling pathways, such as those involved in cell proliferation or apoptosis.
Comparación Con Compuestos Similares
Similar Compounds
Acenaphthylene: A precursor for the synthesis of various acenaphthylene derivatives.
Naphthalene Derivatives: Compounds with similar aromatic structures and chemical reactivity.
Propiedades
Número CAS |
477-77-0 |
|---|---|
Fórmula molecular |
C24H14O |
Peso molecular |
318.4 g/mol |
Nombre IUPAC |
(2E)-2-(2H-acenaphthylen-1-ylidene)acenaphthylen-1-one |
InChI |
InChI=1S/C24H14O/c25-24-19-12-4-8-15-7-3-11-18(22(15)19)23(24)20-13-16-9-1-5-14-6-2-10-17(20)21(14)16/h1-12H,13H2/b23-20+ |
Clave InChI |
JSWJSPMNGGIXBV-BSYVCWPDSA-N |
SMILES isomérico |
C\1C2=CC=CC3=C2C(=CC=C3)/C1=C/4\C5=CC=CC6=C5C(=CC=C6)C4=O |
SMILES canónico |
C1C2=CC=CC3=C2C(=CC=C3)C1=C4C5=CC=CC6=C5C(=CC=C6)C4=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![[1-[(1-hydroxy-2-oxoazepan-3-yl)amino]-2-methyl-1-oxopentan-3-yl] 2-[[2-(2-hydroxy-6-methylphenyl)-4,5-dihydro-1,3-oxazole-4-carbonyl]amino]-6-[hydroxy-[(E)-octadec-2-enoyl]amino]hexanoate](/img/structure/B14747863.png)
![1-[Bis(aziridin-1-yl)phosphoryl]-3-cyclohexylurea](/img/structure/B14747868.png)
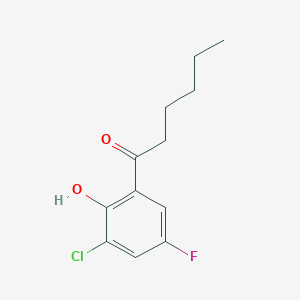

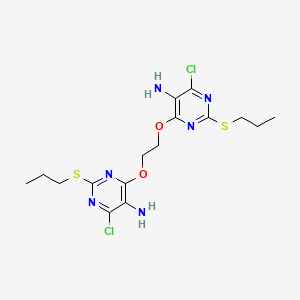
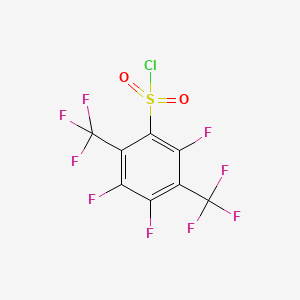
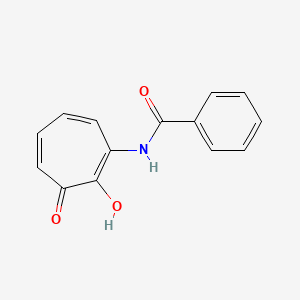
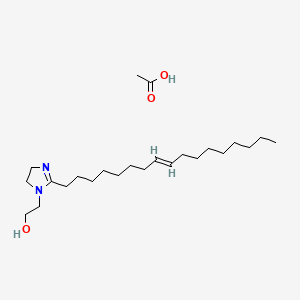
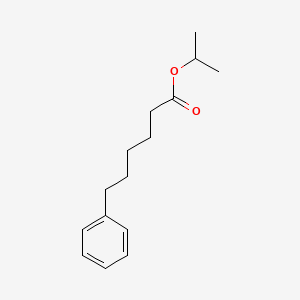
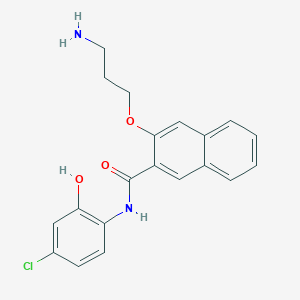
![2-[3-Acetyloxy-4-(phenylthio)phenyl]propanoic acid](/img/structure/B14747945.png)
![N-[4-[3-(4-bromophenyl)prop-2-enoylamino]phenyl]benzamide](/img/structure/B14747946.png)
